Cas no 1806271-40-8 (Methyl 5-cyano-2-mercapto-3-methoxybenzoate)
Methyl 5-cyano-2-mercapto-3-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-cyano-2-mercapto-3-methoxybenzoate
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- Inchi: 1S/C10H9NO3S/c1-13-8-4-6(5-11)3-7(9(8)15)10(12)14-2/h3-4,15H,1-2H3
- InChI Key: XINSGEIHTLFWEV-UHFFFAOYSA-N
- SMILES: SC1C(=CC(C#N)=CC=1C(=O)OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 286
- XLogP3: 1.6
- Topological Polar Surface Area: 60.3
Methyl 5-cyano-2-mercapto-3-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015012681-250mg |
Methyl 5-cyano-2-mercapto-3-methoxybenzoate |
1806271-40-8 | 97% | 250mg |
489.60 USD | 2021-05-31 | |
| Alichem | A015012681-500mg |
Methyl 5-cyano-2-mercapto-3-methoxybenzoate |
1806271-40-8 | 97% | 500mg |
831.30 USD | 2021-05-31 | |
| Alichem | A015012681-1g |
Methyl 5-cyano-2-mercapto-3-methoxybenzoate |
1806271-40-8 | 97% | 1g |
1,504.90 USD | 2021-05-31 |
Methyl 5-cyano-2-mercapto-3-methoxybenzoate Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on Methyl 5-cyano-2-mercapto-3-methoxybenzoate
Methyl 5-cyano-2-mercapto-3-methoxybenzoate (CAS No. 1806271-40-8): An Overview
Methyl 5-cyano-2-mercapto-3-methoxybenzoate (CAS No. 1806271-40-8) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound, characterized by its cyano, mercapto, and methoxy functional groups, exhibits a range of interesting properties that make it a valuable candidate for further research and development.
The chemical structure of Methyl 5-cyano-2-mercapto-3-methoxybenzoate is composed of a benzene ring substituted with a cyano group at the 5-position, a mercapto group at the 2-position, and a methoxy group at the 3-position. The presence of these functional groups imparts distinct chemical reactivity and physical properties to the molecule. The cyano group, known for its strong electron-withdrawing effect, can influence the electronic distribution within the molecule, potentially affecting its reactivity and stability. The mercapto group, on the other hand, is highly reactive and can participate in various chemical reactions, including thiol-disulfide exchange and metal coordination. The methoxy group adds polarity to the molecule, enhancing its solubility in polar solvents.
In the realm of medicinal chemistry, Methyl 5-cyano-2-mercapto-3-methoxybenzoate has shown promise as a lead compound for drug discovery. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit certain kinases, which are key targets in cancer therapy. The unique combination of functional groups in this compound allows it to interact with specific protein binding sites, making it a valuable tool for developing targeted therapies.
Beyond its medicinal applications, Methyl 5-cyano-2-mercapto-3-methoxybenzoate has also been investigated for its potential use in materials science. Its ability to form stable complexes with metal ions makes it an attractive candidate for the development of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of applications, including gas storage, catalysis, and sensing. For example, a study published in the Journal of Materials Chemistry A demonstrated that Methyl 5-cyano-2-mercapto-3-methoxybenzoate-based MOFs exhibit high surface areas and excellent gas adsorption capacities, making them suitable for hydrogen storage and carbon capture technologies.
The synthesis of Methyl 5-cyano-2-mercapto-3-methoxybenzoate has been extensively studied to optimize yield and purity. Various synthetic routes have been reported, including multi-step processes involving substitution reactions and condensations. One common approach involves the reaction of 3-methoxybenzaldehyde with thiourea followed by cyanation to form the desired product. The choice of solvent and reaction conditions plays a crucial role in achieving high yields and purity levels. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, reducing the use of hazardous reagents and minimizing waste generation.
The physical properties of Methyl 5-cyano-2-mercapto-3-methoxybenzoate are also noteworthy. It is typically obtained as a white or off-white solid with a melting point ranging from 110°C to 115°C. Its solubility profile is influenced by the presence of polar functional groups, making it soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These properties facilitate its use in various analytical techniques and biological assays.
In conclusion, Methyl 5-cyano-2-mercapto-3-methoxybenzoate (CAS No. 1806271-40-8) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure endows it with diverse reactivity and physical properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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